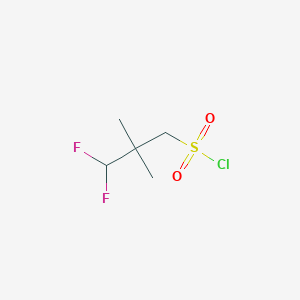
3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1781448-62-1 . It has a molecular weight of 206.64 and its molecular formula is C5H9ClF2O2S . The compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H9ClF2O2S/c1-5(2,4(7)8)3-11(6,9)10/h4H,3H2,1-2H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.科学的研究の応用
High-Performance Polymers
Research in the field of high-temperature polymers has explored the synthesis of fluorinated polymers from compounds that share similar functional groups to 3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride. For example, studies have reported the preparation of new aromatic diacids containing the trifluoromethyl group and their subsequent polymerization to produce polyamides with high thermal stability and desirable dielectric properties. These materials are significant for their applications in electronics due to their low dielectric constants and high glass transition temperatures, highlighting the relevance of fluorinated compounds in developing advanced polymeric materials (Boston et al., 1997).
Ionic Liquids and Liquid Crystals
The synthesis and characterization of ionic liquids and liquid crystals containing trifluoromethyl groups and related anions have been studied extensively. These compounds exhibit unique thermotropic phase behaviors and have applications in various fields, including materials science and electrochemistry. The structural design of these materials, including the choice of anion, significantly impacts their properties, such as thermal stability and phase transition temperatures. This research area exemplifies the utility of fluorinated compounds in designing materials with tailored properties for specific applications (Bradley et al., 2002).
Organic Synthesis and Catalysis
Fluorinated compounds, including those with sulfonyl chloride groups, are pivotal in organic synthesis and catalysis. They serve as reagents for trifluoromethylation and other modifications, enhancing the reactivity and introducing desirable functional groups into organic molecules. These reactions are crucial for synthesizing compounds with potential applications in medicinal chemistry, agrochemicals, and material sciences. The versatility of these reagents underscores the importance of fluorinated compounds in contemporary synthetic chemistry (Guyon et al., 2017).
Optical and Electronic Materials
The development of fluorinated poly(arylene ether sulfide) materials for polymeric optical waveguide devices illustrates the role of fluorinated compounds in creating high-performance optical and electronic materials. These polymers exhibit excellent thermal stability, low optical loss, and suitable refractive indices for waveguide applications, highlighting the potential of incorporating fluorinated groups to achieve materials with specific optical properties (Kim et al., 2001).
Safety and Hazards
特性
IUPAC Name |
3,3-difluoro-2,2-dimethylpropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClF2O2S/c1-5(2,4(7)8)3-11(6,9)10/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWPNUGBFGDLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1781448-62-1 |
Source


|
| Record name | 3,3-difluoro-2,2-dimethylpropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2858567.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2858569.png)
![2-{[6-(3,4-Dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenyl benzoate](/img/structure/B2858570.png)
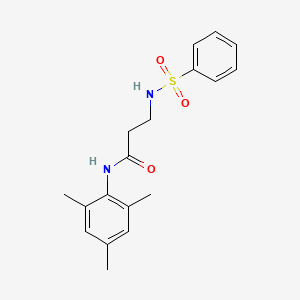

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2858577.png)

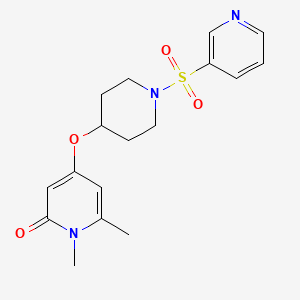
![7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone](/img/structure/B2858584.png)
![(E)-2-(4-(dimethylamino)benzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2858585.png)
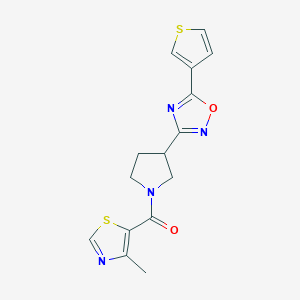
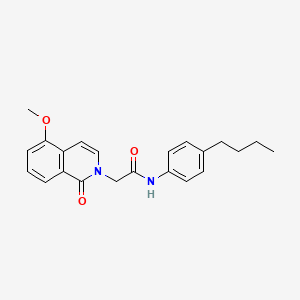
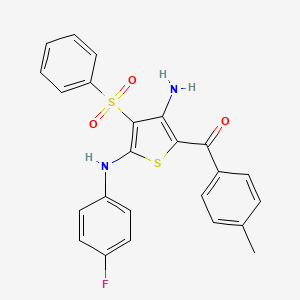
![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2858589.png)